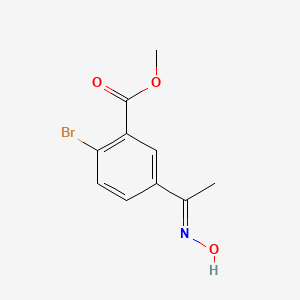![molecular formula C54H42IrN3 B1148700 IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- CAS No. 1215692-43-5](/img/new.no-structure.jpg)
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- is an organoiridium compound. This complex is characterized by the presence of iridium bound to three monoanionic 2-(4-methyl-5-phenyl-2-pyridinyl-N)phenyl-C ligands. It is known for its electroluminescent properties, emitting green light, and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- typically involves cyclometalation reactions. One common method involves reacting iridium trichloride with 2-(4-methyl-5-phenyl-2-pyridinyl-N)phenyl-C ligands. The reaction can be represented by the following equation:
IrCl3+3C6H5-C5H4N→Ir(C6H4-C5H4N)3+3HCl
The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including photoredox catalysis.
Biology: Investigated for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- involves its interaction with specific molecular targets and pathways. The compound’s electroluminescent properties are attributed to its ability to emit light upon excitation. In photoredox catalysis, it acts as a photocatalyst, facilitating the transfer of electrons in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-phenylpyridine)iridium: Another organoiridium complex with similar electroluminescent properties.
Tris(2-(2-pyridinyl)phenyl)iridium: A related compound with different ligand structures but similar applications.
Uniqueness
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications such as OLEDs and photoredox catalysis .
Eigenschaften
CAS-Nummer |
1215692-43-5 |
|---|---|
Molekularformel |
C54H42IrN3 |
Molekulargewicht |
925.14838 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

